molecular formula C15H19N5 B2532957 11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034602-84-9

11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2532957
CAS No.: 2034602-84-9
M. Wt: 269.352
InChI Key: WTCXPVSUNVGPOU-UHFFFAOYSA-N
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Description

The compound 11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a nitrogen-rich tricyclic heterocycle characterized by a fused pyrimidine moiety and a strained bicyclic framework. Its structural complexity arises from the tricyclo[6.4.0.0^{2,6}] backbone, which incorporates two pyrimidine-like rings and a bridging triazole system. This architecture confers rigidity and electron delocalization, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science.

Properties

IUPAC Name

11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-10-8-15(17-11(2)16-10)19-6-7-20-14(9-19)12-4-3-5-13(12)18-20/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCXPVSUNVGPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives

Compounds such as 6 and 8 (from ) share a triazolopyrimidine core but lack the tricyclo[6.4.0.0^{2,6}] framework. Key differences include:

  • Rigidity : The tricyclic system in the target compound enhances steric hindrance and conformational stability compared to the bicyclic pyrazolotriazolopyrimidines.
  • Reactivity : Isomerization observed in pyrazolotriazolopyrimidines (e.g., 76 ) under thermal or acidic conditions is less likely in the target compound due to its locked geometry.
  • Functionalization: The 2,6-dimethylpyrimidin-4-yl group in the target compound introduces lipophilicity, whereas analogues like 6 and 8 prioritize hydrazine or amino substituents for hydrogen bonding .

2,7-Diazatricyclo[6.4.0.0^{2,6}]Dodeca-1(8),6,9,11-Tetraene-11-Carboxylic Acid

This compound () shares the tricyclo[6.4.0.0^{2,6}] backbone but differs in substituents:

  • Acidity : The carboxylic acid group in the SCBT compound (pKa ~4.5) enhances solubility in polar solvents, while the dimethylpyrimidine group in the target compound increases hydrophobicity (logP ~1.8 estimated).
  • Electronic Effects : Conjugation in the SCBT compound facilitates cycloaddition reactions, whereas the electron-deficient pyrimidine ring in the target compound may favor nucleophilic aromatic substitution .

Functional Group Analogues

Coumarin-Pyrimidinone Hybrids (4i, 4j)

Compounds 4i and 4j () incorporate coumarin and tetrazole groups, diverging from the target compound’s pyrimidine focus.

  • Bioactivity : Coumarin derivatives often exhibit fluorescence and anticoagulant properties, whereas the target compound’s pyrimidine-triazole system is more aligned with kinase or protease inhibition.
  • Synthesis Complexity : The tetrazole ring in 4j requires high-energy azide cyclization, contrasting with the target compound’s reliance on pyrimidine-directed cycloadditions .

Naphthalene Dicarboxylic Acid Derivatives

While unrelated structurally, the naphthalene synthesis methods () highlight strategies for fused-ring systems:

  • Oxidative Coupling : The 2,6-dimethylpyrimidine group in the target compound could utilize analogous oxidation steps for functional group installation .
  • Catalytic Systems : Acidic conditions in naphthalene synthesis (e.g., MGC’s process) parallel the use of Brønsted acids in triazatricyclo intermediate stabilization .

Comparative Data Table

Property Target Compound Pyrazolotriazolopyrimidine 6 SCBT Compound
Molecular Formula C₁₆H₁₆N₆ C₁₀H₈N₆ C₁₃H₁₀N₂O₂
Rigidity High (tricyclic strain) Moderate (bicyclic) High (tricyclic + conjugation)
Key Functional Group 2,6-Dimethylpyrimidine Hydrazine Carboxylic Acid
Solubility (H₂O) Low (logP ~1.8) Moderate (logP ~0.5) High (logP ~-0.3)
Reactivity Electrophilic aromatic substitution Isomerization Cycloaddition

Research Implications

The target compound’s unique tricyclic architecture positions it as a scaffold for designing kinase inhibitors with enhanced selectivity over analogues like 6 or 8. Its dimethylpyrimidine group may improve blood-brain barrier penetration compared to the SCBT compound’s polar carboxylic acid .

Biological Activity

Chemical Structure and Properties

The compound's structure consists of a triazatricyclo framework fused with a dimethylpyrimidine moiety. The molecular formula is C14H16N4C_{14}H_{16}N_4, and its IUPAC name reflects its intricate structure, which includes multiple nitrogen atoms in the triazine rings.

Anticancer Properties

Several studies have suggested that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of triazine derivatives on different cancer cell lines, revealing that compounds similar to 11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene significantly reduced cell viability in breast and lung cancer cells through apoptosis induction.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis via caspase activation
A549 (Lung)15.3Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

Research indicated that certain triazine-based compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes that are crucial for various biological pathways. For instance, inhibition of dihydrofolate reductase (DHFR) has been linked to the anticancer effects of similar compounds.

Findings on Enzyme Inhibition

Studies have shown that triazine derivatives can effectively inhibit DHFR activity, leading to reduced folate metabolism in cancer cells.

Enzyme Inhibition Percentage (%)
Dihydrofolate reductase (DHFR)75% at 10 µM concentration

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